molecular formula C8H10N2S B12011267 N,N-dimethyl-4-pyridinecarbothioamide CAS No. 51444-32-7

N,N-dimethyl-4-pyridinecarbothioamide

Cat. No.: B12011267
CAS No.: 51444-32-7
M. Wt: 166.25 g/mol
InChI Key: LEBCQJONSADYHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Thioamide Chemical Research

Furthermore, thioamides exhibit distinct hydrogen bonding characteristics; they are stronger hydrogen bond donors but weaker acceptors compared to their amide counterparts. nih.gov This has implications for their interaction with biological macromolecules and their self-assembly properties. The thioamide functional group is also a versatile building block in the synthesis of various heterocyclic compounds, such as thiazoles and thiazolines. mdpi.com Research in this area is continually expanding, with a focus on developing new synthetic methods for thioamide formation and exploring their potential as bioisosteres of amides in drug design, which can lead to enhanced chemical stability and improved biological activity. nih.govmdpi.com

Overview of Pyridine-Based Chemical Scaffolds

The pyridine (B92270) ring is a fundamental heterocyclic scaffold in organic chemistry, recognized for its presence in a vast number of biologically active compounds and functional materials. nih.govrsc.org As an isostere of benzene (B151609), this nitrogen-containing heterocycle is a key precursor in the synthesis of pharmaceuticals and agrochemicals. nih.govrsc.orgrsc.org The pyridine nucleus is a component in over 7000 existing drug molecules, highlighting its importance in medicinal chemistry. nih.govrsc.orgrsc.org

The adaptability of the pyridine ring allows for a wide range of chemical modifications, enabling the fine-tuning of a molecule's properties. researchgate.net Its polar and ionizable nature can enhance the solubility and bioavailability of less soluble compounds. researchgate.net Pyridine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net This versatility makes pyridine-based scaffolds a central focus in the development of new therapeutic agents and functional materials. researchgate.netresearchgate.net

Academic Significance of N,N-dimethyl-4-pyridinecarbothioamide within Synthetic and Coordination Chemistry

While extensive research specifically on this compound is not widely documented, its academic significance can be inferred from the combined properties of its constituent parts. The presence of the N,N-dimethylthioamide group attached to the 4-position of the pyridine ring suggests several potential applications.

In synthetic chemistry , this compound can serve as a valuable intermediate. The thioamide group can be a precursor to other functional groups or can participate in cyclization reactions to form more complex heterocyclic systems. The dimethylamino group, a strong electron-donating group, influences the electronic properties of the pyridine ring, potentially directing the regioselectivity of further chemical transformations.

In coordination chemistry , this compound possesses multiple potential coordination sites: the pyridine nitrogen, the thioamide sulfur, and potentially the thioamide nitrogen. This makes it a versatile ligand for the formation of coordination complexes with various metal ions. The coordination behavior would be influenced by the nature of the metal ion and the reaction conditions. The study of such complexes is significant for understanding fundamental coordination principles and for the potential development of new catalysts or materials with interesting magnetic or optical properties. The steric bulk of the N,N-dimethyl groups can also play a role in determining the geometry and coordination number of the resulting metal complexes. nih.gov

Interactive Data Table: Properties of Related Compounds

To provide context for the properties of this compound, the following table summarizes key information for related and constituent compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-(Dimethylamino)pyridine1122-58-3C₇H₁₀N₂122.17
N,N-dimethylpyridin-4-amine1122-58-3C₇H₁₀N₂122.1677
Pyridine110-86-1C₅H₅N79.10
Thioacetamide62-55-5C₂H₅NS75.13

Research Findings on Related Structures

Detailed research on the synthesis and coordination chemistry of compounds structurally similar to this compound provides insight into its expected chemical behavior.

Synthesis of Related Pyridinecarbothioamides

The synthesis of pyridinecarbothioamides often involves the reaction of a corresponding pyridinecarboxamide with a thionating agent like Lawesson's reagent or phosphorus pentasulfide. Another common route is the reaction of a pyridine nitrile with hydrogen sulfide (B99878). For N,N-disubstituted thioamides, the reaction of a secondary amine with a thiocarboxylic acid derivative is a viable method. For instance, the synthesis of N-(4-phenylthiazol-2-yl) nicotinamide (B372718) derivatives has been reported, which involves the coupling of 2-amino-4-phenyl thiazoles with nicotinic acids, showcasing a method for forming an amide bond to a pyridine ring which could be subsequently thionated. nih.gov

Coordination Chemistry of Pyridine-Based Thioamides

Pyridine-2-carbothioamides are known to act as bidentate N,S-ligands, forming stable complexes with various transition metals. nih.gov For example, ruthenium complexes with pyridine-2-carbothioamide (B155194) ligands have been investigated for their potential antiproliferative activity. nih.gov While this compound has the thioamide group at the 4-position, which makes bidentate chelation involving the pyridine nitrogen and the thioamide sulfur less likely for a single metal center, it can still act as a monodentate ligand through either the pyridine nitrogen or the thioamide sulfur, or as a bridging ligand between two metal centers. The coordination chemistry of 2,6-dimethyl-4-pyrone with various metal ions has been studied, revealing different coordination modes and geometries which can be analogous to the potential coordination behavior of pyridine-based ligands.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51444-32-7

Molecular Formula

C8H10N2S

Molecular Weight

166.25 g/mol

IUPAC Name

N,N-dimethylpyridine-4-carbothioamide

InChI

InChI=1S/C8H10N2S/c1-10(2)8(11)7-3-5-9-6-4-7/h3-6H,1-2H3

InChI Key

LEBCQJONSADYHM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)C1=CC=NC=C1

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis Pathways

General Strategies for Pyridinecarbothioamide Synthesis

The formation of the thioamide functional group on a pyridine (B92270) ring can be accomplished through several reliable synthetic routes. These strategies typically start from readily available pyridine precursors such as nitriles, amides, or carbonyl compounds.

A direct route to pyridinecarbothioamides involves the conversion of a pyridinecarbonitrile. This transformation can be achieved by reacting the nitrile with a suitable sulfur-donating reagent. For instance, various aromatic and aliphatic nitriles can be effectively converted into their corresponding thioamides using reagents like phosphorus pentasulfide or thioacetic acid in the presence of calcium hydride. organic-chemistry.org This method is advantageous due to the accessibility of pyridinecarbonitriles as starting materials. The reaction involves the addition of a sulfur nucleophile to the carbon-nitrogen triple bond of the nitrile, followed by protonation to yield the primary thioamide. For N,N-disubstituted thioamides like the target compound, this would be a multi-step process involving the initial formation of the thioamide followed by N-alkylation.

The Willgerodt-Kindler reaction provides a powerful method for synthesizing thioamides from aryl ketones, elemental sulfur, and an amine. organic-chemistry.orgresearchgate.net This reaction is particularly relevant when considering precursors like 4-acetylpyridine. In the Kindler modification, an aryl ketone reacts with elemental sulfur and a secondary amine (such as morpholine, piperidine, or dimethylamine) to produce an N,N-disubstituted thioamide. wikipedia.orgresearchgate.net The mechanism is thought to begin with the formation of an enamine from the ketone and the secondary amine. organic-chemistry.orgwikipedia.org This enamine then reacts with sulfur. Through a series of rearrangements, the carbonyl group effectively migrates to the end of the alkyl chain and is converted into the thioamide functional group. organic-chemistry.orgwikipedia.org While often applied to aryl alkyl ketones, this methodology is applicable to heteroaryl ketones like acetylpyridines, thus representing a viable, albeit complex, pathway to the target structure. The reaction is typically performed at elevated temperatures. researchgate.net

One of the most common and direct methods for synthesizing thioamides is the thionation of the corresponding amide. researchgate.net For the synthesis of N,N-dimethyl-4-pyridinecarbothioamide, the direct precursor would be N,N-dimethyl-4-pyridinecarboxamide. This oxygen-to-sulfur exchange is frequently accomplished using specialized thionating agents.

Lawesson's reagent (LR) is a mild and efficient reagent for converting amides, esters, and ketones into their thio-analogs. organic-chemistry.orgenamine.net Reactions with LR are often faster and require lower temperatures compared to older methods using phosphorus pentasulfide (P₄S₁₀). organic-chemistry.org The reaction proceeds through a four-membered thiaoxaphosphetane intermediate, with the formation of a stable phosphorus-oxygen double bond driving the reaction forward. organic-chemistry.org This method is highly effective for a wide range of amides, including heterocyclic amides. beilstein-journals.orgnih.gov

Other thionating agents include phosphorus pentasulfide, often used in refluxing solvents like toluene (B28343) or pyridine, and the storable, crystalline form of P₄S₁₀ in pyridine, which can be more selective. organic-chemistry.orgbeilstein-journals.org Additionally, novel two-step methods have been developed where a heterocyclic amide is first converted to a chloro-intermediate with phosphoryl chloride, which is then reacted with a thiating agent to yield the thioamide in high yield. beilstein-journals.org

Specific Synthetic Routes for this compound

The most direct and practical synthesis of this compound involves the thionation of its amide analog, N,N-dimethyl-4-pyridinecarboxamide. This approach benefits from the commercial availability of the starting amide or its straightforward synthesis from isonicotinic acid (pyridine-4-carboxylic acid).

The conversion of N,N-dimethyl-4-pyridinecarboxamide to its thioamide derivative is typically optimized by adjusting the choice of solvent, temperature, reaction time, and the stoichiometry of the thionating agent.

When using Lawesson's reagent (LR), the reaction is commonly performed by heating the amide with LR in an anhydrous, non-polar solvent such as toluene. beilstein-journals.org A study on the thionation of related quinolizidine (B1214090) alkaloids found that refluxing in toluene with 0.5 equivalents of LR was most effective for converting amide functionalities. nih.gov The stoichiometry is critical; since one molecule of LR can thionate two carbonyl groups, approximately half a molar equivalent is often sufficient. For more resistant amides, an excess of the thionating agent may be required for the reaction to go to completion. nih.gov

The table below outlines typical reaction conditions for the two primary synthetic routes leading to N,N-disubstituted thioamides.

ParameterThionation of Amide with Lawesson's ReagentWillgerodt-Kindler Reaction
Pyridine Precursor N,N-dimethyl-4-pyridinecarboxamide4-Acetylpyridine
Key Reagents Lawesson's reagentDimethylamine, Elemental Sulfur (S₈)
Solvent Toluene, Xylene, Chlorobenzene enamine.netbeilstein-journals.org1-Methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO) nih.govorganic-chemistry.org
Temperature Reflux (typically 80-140 °C) nih.govbeilstein-journals.orgElevated temperatures (100-180 °C) researchgate.netorganic-chemistry.org
Stoichiometry ~0.5-1.0 eq. of Lawesson's Reagent per amideExcess amine and sulfur are common
Reaction Time 1-12 hours, monitored by TLC beilstein-journals.orgnih.gov2 minutes to several hours (can be accelerated by microwave heating) organic-chemistry.org

Assessing the purity of the final product and maximizing its isolated yield are critical steps in the synthesis. The progress of the thionation reaction is typically monitored by Thin-Layer Chromatography (TLC) until the starting amide is fully consumed. beilstein-journals.org The structure of the final product is confirmed using standard analytical techniques, including ¹H NMR spectroscopy, as demonstrated in the synthesis of related pyridine carboxamides. atlantis-press.com The purity of the final crystalline product can be further verified by its melting point. beilstein-journals.org

Derivatization and Analog Synthesis

The strategic derivatization of this compound allows for the systematic exploration of its chemical space. Synthetic efforts have been directed towards three principal areas: modification of the pyridine ring, alteration of the thioamide group, and the incorporation of the entire moiety into larger, more complex molecular frameworks.

Structural Modifications of the Pyridine Ring System

The pyridine ring of this compound is a key site for structural modification, influencing the electronic properties and spatial arrangement of the entire molecule.

One common approach involves the introduction of substituents onto the pyridine ring. Although direct electrophilic substitution on the pyridine ring of this compound itself is not extensively documented, related chemistries on similar pyridine scaffolds provide valuable insights. For instance, the synthesis of N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides demonstrates the feasibility of incorporating complex side chains at the 4-position of the pyridine ring, albeit through multi-step synthetic sequences often starting from a pre-functionalized pyridine derivative. nih.gov

Another strategy involves the replacement of the pyridyl ring with other heterocyclic systems. For example, in the development of enzyme inhibitors, the 4-pyridyl ring of a related carboxamide was successfully replaced with an imidazole (B134444) moiety. This substitution led to a compound with altered selectivity, highlighting the impact of the heterocyclic core on biological activity. nih.gov

The table below summarizes representative structural modifications on pyridine-like scaffolds that can be conceptually applied to this compound.

Modification TypeExample of Resulting Structure/AnalogPotential Synthetic Precursor
Alkyl/Aryl Substitution4-(Alkyl/Aryl)-N,N-dimethylpyridinecarbothioamide4-Halo-N,N-dimethylpyridinecarbothioamide
Heterocyclic ReplacementN,N-dimethyl-imidazole-4-carbothioamide4-Aminoimidazole
Complex Side Chain AdditionPiperazine-functionalized pyridinecarbothioamide4-Chloropyridine-N,N-dimethylcarbothioamide

Alterations at the Thioamide Functionality

The thioamide group is a reactive handle that allows for a variety of chemical transformations, leading to a diverse array of analogs.

One area of exploration is the modification of the thiocarbamoyl moiety. For instance, in a related series of compounds, the core structure of 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine was reacted with various substituted thioureas (phenylthiourea, methylthiourea, ethylthiourea, and allylthiourea). orientjchem.org This resulted in the formation of 3-(4-substituted thiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine derivatives, demonstrating the versatility of the thioamide-like linkage for introducing diverse functional groups. orientjchem.org Although the starting material is not identical to this compound, the underlying principle of reacting a precursor with a thiourea (B124793) derivative showcases a viable synthetic route for modifying the thioamide portion.

The table below illustrates potential alterations at the thioamide functionality of this compound based on analogous reactions.

Reaction TypeReagentResulting Functional Group
N-Alkylation/ArylationAlkyl/Aryl HalideN-Alkyl/Aryl-N-methyl-4-pyridinecarbothioamide
Amidine FormationAmineN,N-dimethyl-4-pyridinecarboximidamide
Thio-Urea FormationIsothiocyanateN-(4-pyridylcarbonyl)-N',N'-dimethylthiourea

Formation of Complex Molecular Architectures Incorporating the this compound Moiety

The this compound scaffold can serve as a fundamental building block for the construction of larger and more intricate molecular structures, such as macrocycles and other complex heterocyclic systems.

The synthesis of 3-(4-substituted thiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine derivatives illustrates the incorporation of a pyridine and a modified thioamide-like structure into a larger, acyclic molecule. orientjchem.org The reaction involves the linkage of a pyridine-containing amine with a phenylthiourea (B91264) derivative, resulting in a more complex structure with potential for further functionalization at the newly introduced substituent. orientjchem.org

While direct examples of macrocyclization using this compound as a monomer are not prevalent in the reviewed literature, the principles of macrocycle synthesis using pyridine-containing building blocks are well-established. These methods often rely on the reaction of difunctionalized pyridine precursors with appropriate linking units. Conceptually, a difunctionalized derivative of this compound could be employed in similar macrocyclization strategies.

The following table outlines conceptual pathways for incorporating the this compound moiety into larger structures.

Architectural GoalConceptual Synthetic StrategyPotential Linking Reagents
Linear PolymerPolymerization of a vinyl-substituted this compoundRadical or transition-metal initiators
MacrocycleCyclization of a difunctionalized this compound derivativeDiols, diamines, or dihalides
Multi-component AdductReaction with a molecule containing multiple reactive sitesPolyfunctional electrophiles or nucleophiles

Structural Elucidation and Molecular Architecture

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique that provides definitive information about the spatial arrangement of atoms within a crystalline solid.

In the solid state, the conformation of molecules is influenced by a combination of intramolecular forces and the constraints of crystal packing. For pyridine-4-carboxamide derivatives, which are structurally related to the title compound, the planarity of the molecule is a key feature. For instance, in N-(4-methylphenyl)-2-pyridinecarboxamide, the pyridyl ring is found to be coplanar with the amide group. However, in the 3-pyridyl analogue, the ring is nearly perpendicular to the amide plane. In the case of 4-(dimethylamino)pyridinium (B8497252) 4-aminobenzoate (B8803810) dihydrate, the plane of the N(CH3)2 group is slightly inclined to the pyridine (B92270) ring by 4.7 (2)°. nih.gov The central cyclohexyl ring in N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate adopts a chair conformation, with the terminal pyridine ring tilted significantly with respect to the cyclohexyl moiety's mean plane. nih.gov

In related structures, hydrogen bonding is a dominant interaction. For example, in the crystal structure of 4-(dimethylamino)pyridinium 4-aminobenzoate dihydrate, a three-dimensional network is formed through N—H⋯O and O—H⋯O hydrogen bonds involving the cation, anion, and water molecules. nih.gov Similarly, N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate features N/C/O—H⋯Cl and N—H⋯O hydrogen bonds. nih.gov

In addition to classical hydrogen bonds, weaker interactions like C—H⋯π interactions are also observed, contributing to the stability of the crystal lattice. nih.govnih.gov These interactions involve a hydrogen atom on one molecule interacting with the electron cloud of a pyridine or benzene (B151609) ring on an adjacent molecule.

N,N-dimethyl-4-pyridinecarbothioamide and its analogs can act as ligands, binding to metal ions to form coordination complexes with diverse structural arrangements. The coordination is often achieved through the nitrogen atom of the pyridine ring and the sulfur or nitrogen atom of the thioamide or amide group.

An analog, 2-pyridineformamide N(4)-dimethylthiosemicarbazone (HAm4DM), coordinates to metals like Nickel(II), Copper(II), and Platinum(II) via the pyridyl nitrogen, imine nitrogen, and thiolato sulfur atoms. giqimo.com In the resulting complexes, such as [Ni(Am4DM)(OAc)] and [Cu(Am4DM)(OAc)], the metal centers adopt a four-coordinate, square-planar geometry. giqimo.com

The versatility of pyridine-based ligands is further demonstrated in various cobalt(II) complexes where the metal center can be either six-coordinate (octahedral) or five-coordinate (trigonal-bipyramidal), depending on the number of coordinating ligands. nih.gov For example, diisothiocyanatotetrakis(4-methylpyridine N-oxide)cobalt(II) features a slightly distorted trans-CoN2O4 octahedron. nih.gov In magnesium complexes with a related ligand, 4-dimethylaminopyridine (B28879) (DMAP), a rare hexameric, cyclohexane-like ring structure can form, where tetrahedral magnesium units are linked by bridging 4-pyridyl groups. nih.gov

Advanced Spectroscopic Characterization

Spectroscopic methods provide detailed information about the electronic and local atomic environment within a molecule.

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution.

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms in a molecule. In N,N-disubstituted amides and thioamides, a key feature is the hindered rotation around the carbonyl (or thiocarbonyl) carbon-nitrogen bond. reddit.com This restricted rotation can lead to distinct signals for protons that might otherwise be considered chemically equivalent. reddit.com

For pyridine-containing compounds, the protons on the pyridine ring typically appear in the aromatic region of the spectrum. For instance, in N-(4-methylphenyl)-2-pyridinecarboxamide, the pyridyl protons H3, H4, H5, and H6 are assigned to signals at 8.29, 7.88, 7.45, and a downfield position, respectively. The precise chemical shifts are influenced by the solvent and the substituents on the rings. ipb.pt In this compound, one would expect to see signals corresponding to the protons on the pyridine ring and two distinct signals for the methyl groups if the rotation around the C-N bond is slow on the NMR timescale.

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for Pyridine Ring Protons in a Related Compound

The following table presents the assigned proton chemical shifts for N-(4-methylphenyl)-2-pyridinecarboxamide in CDCl₃, which serves as a reference for understanding the spectral characteristics of pyridine-based structures.

ProtonChemical Shift (ppm)
H38.29
H47.88
H57.45
H6Most downfield
H2', H6'7.68
H3', H5'7.19
Data sourced from reference .

Unveiling the Molecular Architecture of this compound

The structural elucidation of this compound, a thioamide derivative of isonicotinic acid, relies on a suite of sophisticated spectroscopic techniques. These methods provide a detailed picture of the molecule's connectivity, electronic environment, and vibrational characteristics. This article delves into the specific application of Nuclear Magnetic Resonance (NMR), vibrational, and electronic absorption spectroscopy to characterize this compound.

The precise arrangement of atoms and electrons within this compound is determined through a combination of spectroscopic methods. Each technique offers unique insights into the molecular structure.

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment of specific nuclei.

The ¹³C NMR spectrum of this compound provides a map of the carbon skeleton. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine ring and the thioamide group. Based on data from analogous compounds like N,N-dimethylacetamide and various pyridine derivatives, the expected chemical shifts can be estimated. sns.itnist.govspectrabase.com The thio-carbonyl carbon (C=S) is expected to be significantly deshielded, appearing at a high chemical shift value, a characteristic feature of thioamides. The carbons of the pyridine ring will exhibit shifts typical for a 4-substituted pyridine, while the N-methyl carbons will appear in the aliphatic region.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=S195 - 205
Pyridine C4145 - 155
Pyridine C2, C6150 - 160
Pyridine C3, C5120 - 130
N(CH₃)₂35 - 45

Note: These are estimated values based on analogous compounds.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms within a molecule. nih.gov For this compound, two distinct nitrogen signals are expected: one for the pyridine ring nitrogen and another for the dimethylamino nitrogen of the thioamide group. The chemical shift of the pyridine nitrogen is influenced by its sp² hybridization and its position within the aromatic ring. scispace.comnih.gov The thioamide nitrogen's chemical shift will be characteristic of tertiary amides or thioamides. science-and-fun.de

Solid-state NMR techniques, such as Cross-Polarization/Magic Angle Spinning (CP/MAS), can provide information about the molecular structure and packing in the crystalline state. harvard.edu These studies can reveal details about intermolecular interactions and conformational properties that are not accessible in solution-state NMR.

Table 2: Expected ¹⁵N NMR Chemical Shift Ranges

Nitrogen AtomExpected Chemical Shift (δ, ppm)
Pyridine N-70 to -100 (relative to CH₃NO₂)
Thioamide N-260 to -290 (relative to CH₃NO₂)

Note: These are general ranges for similar functional groups.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity of atoms within a molecule. harvard.edu

HHCOSY (Homonuclear Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For this compound, cross-peaks would be observed between the protons on the pyridine ring, confirming their relative positions. libretexts.orgoxinst.com

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond adjacent protons to an entire spin system. In this molecule, it would show correlations between all the protons within the pyridine ring.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a spectral editing technique that helps to distinguish between CH, CH₂, and CH₃ groups. In this case, it would confirm the presence of the two methyl (CH₃) groups of the dimethylamino moiety and the CH groups of the pyridine ring.

Vibrational spectroscopy probes the molecular vibrations and provides a fingerprint of the functional groups present in a molecule.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. Key vibrational modes include the C=S stretch, C-N stretches, and pyridine ring vibrations. The C=S stretching vibration is a particularly important diagnostic peak for thioamides and typically appears in the region of 1200-1000 cm⁻¹. The exact position can be influenced by coupling with other vibrations. The spectrum would also feature bands corresponding to C-H stretching and bending of the pyridine ring and the methyl groups. researchgate.netnist.govresearchgate.netchemicalbook.com

Table 3: Expected FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=SStretch1200 - 1050
Pyridine RingC=N and C=C stretches1600 - 1400
C-NStretch1350 - 1250
C-H (Aromatic)Stretch3100 - 3000
C-H (Alkyl)Stretch3000 - 2850

Note: These are typical ranges for the specified functional groups.

Raman spectroscopy provides complementary information to FTIR. ucl.ac.uk For this compound, the Raman spectrum would also be expected to show the characteristic vibrations of the pyridine ring and the thioamide group. The symmetric breathing mode of the pyridine ring is often a strong band in the Raman spectrum. researchgate.net The C=S stretch, while present, may be weaker than in the IR spectrum. Resonance Raman spectroscopy, where the excitation wavelength is chosen to coincide with an electronic transition, could be used to enhance the vibrations associated with the chromophoric parts of the molecule. sns.itnih.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* and n → π* transitions. The pyridine ring and the thioamide group are both chromophores. The π → π* transitions, typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transition, which involves the promotion of a non-bonding electron (from the sulfur or nitrogen atoms) to a π* antibonding orbital, is also expected and is generally of lower intensity. The presence of the dimethylamino group, an electron-donating group, can cause a red shift (shift to longer wavelength) of the absorption maxima compared to unsubstituted pyridine derivatives. nih.gov

Electronic Absorption (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Chromophoric Behavior

The electronic absorption spectrum of a molecule, obtained through UV-Visible spectroscopy, provides insight into its chromophoric systems. The chromophore in this compound consists of the pyridine ring conjugated with the carbothioamide group. This extended π-system is expected to give rise to distinct electronic transitions.

The primary electronic transitions anticipated for this molecule are π→π* and n→π* transitions. nih.gov The π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically high-energy and result in strong absorption bands. The n→π* (non-bonding to anti-bonding) transitions are associated with the lone pair electrons on the nitrogen and sulfur atoms of the thioamide group.

Thioamides, in general, feature a highest occupied molecular orbital (HOMO) with significant contribution from the nitrogen lone pair (n_N) and a lowest unoccupied molecular orbital (LUMO) that is primarily the C=S π* orbital. nih.gov The conjugation with the pyridine ring would delocalize the π system, affecting the energy of these transitions. The presence of the electron-donating dimethylamino group and the electron-withdrawing thioamide group on the pyridine ring will influence the charge distribution and the energy levels of the molecular orbitals.

The absorption spectrum is expected to show intense bands corresponding to π→π* transitions, likely in the near-UV region. nih.gov A lower intensity, longer wavelength band corresponding to the n→π* transition of the C=S group is also expected. The exact position (λ_max) of these absorptions is sensitive to solvent polarity.

Table 1: Expected Electronic Transitions for this compound

Transition TypeInvolved OrbitalsExpected Wavelength RegionRelative Intensity
π → ππ (Pyridine, C=S) → π (Pyridine, C=S)~250-300 nmHigh (ε > 10,000)
n → πn (S, N) → π (C=S)~320-400 nmLow (ε < 1,000)
Note: The values presented are estimates based on general principles of UV-Vis spectroscopy for related structures. researchgate.netbath.ac.uk

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

Elucidation of Fragmentation Pathways and Structural Confirmation

In mass spectrometry, the molecular ion (M⁺˙) of this compound would have a nominal mass of 166 Da. Upon ionization, this ion would undergo a series of fragmentation reactions, providing clues to its structure. The fragmentation is dictated by the weakest bonds and the stability of the resulting fragment ions and neutral losses. chemguide.co.uklibretexts.org

Key expected fragmentation pathways include:

α-Cleavage: The most common fragmentation for amines and amides is cleavage of the bond alpha to the nitrogen atom. This would result in the loss of a methyl radical (•CH₃) from the N,N-dimethyl group to form a stable iminium cation.

Cleavage of the C-N bond: The bond between the pyridine ring and the carbothioamide group can cleave, leading to characteristic ions for the pyridine moiety and the thioamide moiety.

Fragmentation of the Pyridine Ring: Pyridine rings can undergo characteristic ring-opening fragmentation, often involving the loss of neutral molecules like HCN.

Thioamide Fragmentation: The thioamide group itself can fragment, for instance, through the loss of the sulfur atom or the dimethylamino group.

A plausible major fragmentation pathway would involve the loss of the dimethylamino group (•N(CH₃)₂), leading to a prominent pyridin-4-ylmethanethial cation.

Table 2: Plausible Mass Spectrometry Fragments for this compound (C₈H₁₀N₂S)

m/z (mass/charge)Proposed Fragment IonProposed Neutral LossFragmentation Pathway
166[C₈H₁₀N₂S]⁺˙-Molecular Ion (M⁺˙)
151[C₇H₇N₂S]⁺•CH₃α-Cleavage: Loss of a methyl radical
122[C₇H₁₀N₂]⁺˙SLoss of sulfur atom
106[C₆H₄NS]⁺•N(CH₃)₂Cleavage of the C(S)-N bond
78[C₅H₄N]⁺•C(S)N(CH₃)₂Cleavage of the Pyridine-C(S) bond
44[C₂H₆N]⁺C₆H₄NSFormation of dimethylaminium ion
Note: These pathways are predicted based on established fragmentation rules for similar chemical structures. libretexts.orgmiamioh.edunih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. nih.gov This precision allows for the determination of a molecule's elemental formula, as each unique combination of atoms has a distinct exact mass.

For this compound, HRMS would be used to confirm its elemental composition of C₈H₁₀N₂S. In positive-ion mode ESI-HRMS, the molecule would typically be observed as the protonated species, [M+H]⁺. The calculated exact mass of this ion can be compared to the experimentally measured value to confirm the formula with high confidence. nih.gov

Table 3: HRMS Data for this compound

SpeciesElemental FormulaCalculated Exact Mass (Da)
[M]C₈H₁₀N₂S166.05647
[M+H]⁺[C₈H₁₁N₂S]⁺167.06429
[M+Na]⁺[C₈H₁₀N₂SNa]⁺189.04621
Note: Masses are calculated using the most abundant isotopes: C=12.00000, H=1.00783, N=14.00307, S=31.97207.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. nih.govnih.gov

As a stable, closed-shell molecule, this compound is diamagnetic (contains no unpaired electrons) in its ground state and therefore would not produce an ESR spectrum. The technique would only become applicable if the molecule were converted into a paramagnetic species. libretexts.org Such a species could potentially be formed under specific conditions, for example:

Oxidation or Reduction: One-electron electrochemical or chemical oxidation/reduction could generate a radical cation ([M]⁺˙) or radical anion ([M]⁻˙).

Reaction Intermediates: It could be a transient radical intermediate in a photochemical or thermal reaction.

If a radical cation were formed, ESR spectroscopy could provide information about the distribution of the unpaired electron's spin density across the molecule. This is observed through hyperfine coupling, which is the interaction of the electron spin with the magnetic moments of nearby nuclei (like ¹H and ¹⁴N). The resulting splitting pattern and coupling constants would reveal which atoms bear the most unpaired electron character, offering deep insight into the electronic structure of the radical species. nih.gov However, without experimental generation of such a radical, no ESR data can be presented.

Reactivity and Reaction Mechanisms

General Reactivity Profile of the Thioamide Functional Group

The thioamide functional group, R¹−C(=S)−NR²R³, is a structural analog of the amide group where the carbonyl oxygen is replaced by a sulfur atom. This substitution significantly alters the group's reactivity. Thioamides, including N,N-dimethyl-4-pyridinecarbothioamide, exhibit greater multiple bond character along the C-N bond compared to amides, which results in a higher rotational barrier. They are generally more reactive towards both nucleophiles and electrophiles than their amide counterparts.

The reactivity of the thioamide sulfur atom is governed by the electronic properties of the C=S double bond. Due to the lower electronegativity and larger size of sulfur compared to oxygen, there is significant charge transfer from the nitrogen atom to the sulfur atom. This is best represented by the resonance structures of the thioamide group, with a notable contribution from the polar form where the sulfur bears a negative charge and the nitrogen bears a positive charge.

This resonance imparts considerable nucleophilic character to the sulfur atom, making it a soft nucleophile. It readily reacts with soft electrophiles and can be protonated. Conversely, electrophilic addition at the sulfur atom is also a key aspect of its reactivity. For instance, alkyl halides can attack the sulfur atom, leading to S-alkylation products (thioimidates), although these can sometimes rearrange to N-alkylation products. Thioamides are also precursors in the synthesis of various heterocyles, a process that often leverages the nucleophilicity of the sulfur atom.

Reactivity Type Description Key Factors
Nucleophilic The sulfur atom acts as a soft nucleophile, attacking electrophilic centers.Resonance stabilization of the C-N bond, polarizability of sulfur, significant contribution of the zwitterionic resonance form.
Electrophilic The sulfur atom can be attacked by strong nucleophiles or participate in oxidative reactions.The C=S bond is susceptible to addition reactions.
Alkylation Reacts with alkyl halides, often at the sulfur atom (S-alkylation), but N-alkylation is also possible.Nature of the alkyl halide and reaction conditions influence the site of attack.

The pyridine (B92270) nitrogen atom in this compound is analogous to that in 4-(dimethylamino)pyridine (DMAP). The presence of the electron-donating N,N-dimethylamino group at the 4-position significantly increases the electron density on the pyridine ring nitrogen through resonance. valpo.eduresearchgate.net This makes the pyridine nitrogen atom substantially more basic and nucleophilic than in unsubstituted pyridine. youtube.com

Consequently, this nitrogen is the primary site for reactions with electrophiles. It is readily protonated by acids to form a pyridinium (B92312) salt. wikipedia.orgrsc.org This enhanced nucleophilicity allows it to be an effective catalyst in numerous organic transformations, such as acylations, where it forms a highly reactive N-acylpyridinium intermediate. wikipedia.orgnih.gov Alkylation also occurs exclusively at the pyridine nitrogen, a direct consequence of the resonance effect from the dimethylamino group, which makes this nitrogen the most nucleophilic center in the heterocyclic ring. valpo.eduresearchgate.net

Reaction Type Description Governing Factor
Protonation Readily accepts a proton to form a stable pyridinium cation. wikipedia.orgrsc.orgHigh basicity due to the electron-donating effect of the N,N-dimethylamino group. youtube.com
Alkylation Undergoes alkylation exclusively at the pyridine nitrogen. valpo.eduEnhanced nucleophilicity of the pyridine nitrogen due to resonance stabilization. researchgate.net
Catalysis Acts as a potent nucleophilic catalyst by forming reactive intermediates (e.g., N-acylpyridinium salts). wikipedia.orgnih.govSuperior nucleophilicity and ability to stabilize the positive charge in the transition state.

The N,N-dimethylamino group is primarily an electron-donating group that activates the pyridine ring. While it is generally stable, it can participate in certain chemical transformations. Under forcing conditions, electrophilic substitution on the pyridine ring, such as nitration with a mixture of nitric and sulfuric acids, can occur at the 3-position (ortho to the dimethylamino group). Reaction with perbenzoic acid can lead to the formation of the corresponding N-oxide. chemicalbook.com

Photochemical Reactions and Their Mechanistic Insights

Photochemical reactions provide pathways to unique molecular architectures that are often inaccessible through thermal methods. Thioamides are known to absorb UV radiation, promoting an electron from a non-bonding or π-orbital to an anti-bonding π* orbital (n→π* or π→π* transition), leading to an excited state with distinct reactivity.

Upon photoexcitation, the thioamide group in this compound can undergo cycloaddition reactions with various unsaturated systems, such as alkenes and alkynes. These reactions, often proceeding via a [2+2] cycloaddition mechanism, can form four-membered ring systems. The feasibility and stereochemical outcome of these cycloadditions are governed by orbital symmetry rules, which differ for thermal and photochemical processes.

Under photochemical conditions, the reaction often proceeds through a suprafacial-suprafacial approach between the excited thioamide and the ground-state alkene. This leads to the formation of a thietane (B1214591) ring, a four-membered heterocycle containing a sulfur atom. The regioselectivity of the addition is influenced by the electronic nature and steric hindrance of the substituents on both the thioamide and the unsaturated partner. Cyclic thioimides have been shown to undergo regiospecific photocycloaddition with tethered π-bonds to yield spirocyclic amidothietanes. taylorandfrancis.com

Photoinduced reactions of thioamides can also lead to the formation of more complex sulfur-containing heterocycles. One notable transformation is the formation of dihydrothiophene derivatives. This can occur through a multi-step photochemical process. For instance, a primary photochemical step might involve a cycloaddition, as described above.

In some systems, a thiophene-based photoprecursor can undergo a [4+2] cycloaddition, which is then followed by a subsequent reaction of the resulting photoproduct. For example, a dihydrothiophene moiety can be formed when a thiophene-based photoproduct undergoes a further cycloaddition with an appropriate reactant. chemicalbook.com The mechanism involves the generation of a reactive intermediate from the initial photoproduct, which then cyclizes to form the stable five-membered dihydrothiophene ring. Such pathways demonstrate how photochemical activation of a thioamide-containing molecule can initiate a cascade of reactions leading to significant increases in molecular complexity.

Formation Mechanisms of Nitrogen-Containing Heterocycles (e.g., Pyrroles)

While direct experimental evidence for the formation of pyrroles specifically from this compound is not extensively documented in the reviewed literature, the general reactivity of thioamides serves as a valuable precedent for postulating potential reaction pathways. researchgate.netresearchgate.netacs.org Thioamides are well-established precursors in the synthesis of a wide variety of heterocyclic compounds due to the versatile reactivity of the thioamide functional group. researchgate.netresearchgate.netacs.org

One plausible, albeit unconfirmed, mechanism for pyrrole (B145914) formation could involve the reaction of the thioamide with a suitable three-carbon synthon. For instance, the reaction of a β-ketothioamide with ethyl cyanoacetate (B8463686) has been shown to produce pyrrole disulfides, a reaction catalyzed by lipase. researchgate.net By analogy, this compound could potentially react with α-haloketones or related electrophiles. The initial step would likely be the S-alkylation of the thioamide, forming a thioiminium salt intermediate. Subsequent deprotonation at the α-carbon would generate an enethiolate, which could then undergo intramolecular cyclization via nucleophilic attack on the carbonyl group, followed by dehydration and elimination of a sulfur species to yield the pyrrole ring.

Another potential route could be inspired by the reactivity of dithiomalonamides in the presence of Michael acceptors. For example, the reaction of N,N'-diphenyldithiomalondiamide with arylmethylidene Meldrum's acids leads to the formation of pyridin-2-thiolates through a Michael addition followed by heterocyclization. nih.gov This suggests that under appropriate conditions, this compound might participate in similar conjugate addition reactions, which could be a starting point for constructing more complex heterocyclic systems, potentially including pyrrole derivatives after several transformation steps.

It is important to emphasize that these proposed mechanisms are based on the known reactivity of other thioamides and related compounds. Specific experimental validation for the synthesis of pyrroles from this compound is required to confirm these pathways.

Catalytic Transformations Involving this compound

The pyridine nitrogen and the thioamide sulfur atom in this compound present potential coordination sites for metal ions, suggesting its possible application as a ligand in catalysis. While specific catalytic applications of this particular compound are not widely reported, the broader class of pyridine derivatives and thioamides are known to act as effective ligands in various catalytic systems.

For instance, pyridine-based ligands are integral to many catalytic processes, including cross-coupling reactions and oxidation catalysis. organic-chemistry.org The lone pair of electrons on the pyridine nitrogen can coordinate to a metal center, thereby modulating its electronic properties and reactivity. Similarly, the sulfur atom of the thioamide group can also act as a soft donor, forming stable complexes with transition metals. nih.govwikipedia.org The formation of palladium(II) pincer complexes with a substituted pyridinecarbothioamide has been reported, and the kinetics of their formation suggest an associative mechanism. researchgate.net

A 1,4-dipolar intermediate, generated from the reaction of pyridine with dimethyl acetylenedicarboxylate (B1228247), has been shown to catalyze the formation of 2-benzoylfumarates from aldehydes. organic-chemistry.org This type of reactivity, where the pyridine nucleus acts as a nucleophilic catalyst, could potentially be accessed by this compound, although the electronic influence of the thioamide group would likely modify the catalytic efficiency.

Given the structural motifs present in this compound, it could plausibly be explored as a ligand in reactions such as:

Cross-coupling reactions: The pyridine moiety could stabilize catalytically active metal centers (e.g., Palladium, Copper) in Suzuki, Heck, or Sonogashira couplings.

Oxidation/Reduction reactions: The redox-active nature of the pyridine ring and the thioamide group could be harnessed in catalytic oxidation or reduction processes.

Lewis acid catalysis: The pyridine nitrogen could act as a Lewis basic site to activate substrates.

Further research is necessary to explore and validate the potential of this compound as a ligand in these and other catalytic transformations.

Investigations into Electron Transfer Processes and Redox Transformations

The electronic structure of this compound, featuring an electron-deficient pyridine ring and a potentially oxidizable thioamide group, suggests that it can participate in electron transfer processes and redox transformations.

The pyridine moiety itself is known to undergo redox reactions. Electron-rich pyridines, for example, can act as strong donors and participate in the formation of coordination complexes with Lewis acids and even react with CO2 and SO2. rsc.org Conversely, the pyridine ring can be reduced. The electrochemical properties of pyridine derivatives are often studied to understand their behavior in processes like CO2 reduction.

Thioamides possess a significantly lower oxidation potential compared to their amide counterparts, which has led to speculation about their role in biological electron-transfer processes. nih.gov Photocatalytic studies on aromatic thioamides have shown that under light irradiation, they can be oxidized to form cationic radicals. rsc.orgrsc.org These radical cations can then undergo further reactions, such as dimerization and cyclization. rsc.orgrsc.org For example, the photocatalytic oxidative cyclization of thiobenzamide (B147508) to 3,5-diphenyl-1,2,4-thiadiazole is initiated by the oxidation of the thioamide. rsc.orgrsc.org

In a study on Ti(IV)/Zr(IV) complexes with a pyridine-based amide ligand, pulse radiolysis was used to investigate electron transfer. It was observed that the initial attack of a hydrated electron likely occurs at the electron-deficient pyridine ring, leading to the formation of a radical anion. Similar behavior could be anticipated for this compound, where the pyridine ring would be the initial site of reduction.

The presence of electron-withdrawing or -donating substituents on related heterocyclic systems, such as thieno nih.govacs.orgpyridines, has been shown to significantly affect their electronic properties and their interactions with biological targets, which is a consequence of altered electron density distribution. mdpi.com

The redox behavior of this compound can be summarized in the following table, based on the general properties of its constituent functional groups.

ProcessPotential Site of ReactionExpected Outcome
Oxidation Thioamide sulfurFormation of a sulfur-centered radical cation
Reduction Pyridine ringFormation of a pyridine-centered radical anion

This table is based on the general reactivity of pyridine and thioamide functional groups and requires specific experimental verification for this compound.

Mechanistic Studies of Significant Chemical Reactions

Detailed mechanistic studies specifically involving this compound are scarce in the available literature. However, by examining mechanistic investigations of related compounds, we can infer potential reaction pathways.

The mechanism of reactions involving the thioamide group often proceeds through distinct intermediates. For example, the transformation of α-thioamides to α-thio-β-chloroacrylamides with N-chlorosuccinimide has been shown to proceed through isolable intermediate compounds, confirming a stepwise pathway. rsc.org

In the context of heterocycle synthesis, thioamides are known to react with electrophiles at the sulfur atom, which is a key step in many cyclization reactions. wikipedia.org The resulting thioiminium species is a versatile intermediate that can undergo various subsequent transformations.

The mechanism of photocatalytic oxidative cyclization of aromatic thioamides has been proposed to involve the initial formation of electron-hole pairs in the photocatalyst (e.g., Cu2O). rsc.orgrsc.org The photogenerated holes then oxidize the thioamide to a cationic radical. This is followed by proton removal, radical cross-coupling to form a dimer, and subsequent intramolecular cyclization and aromatization to yield the final heterocyclic product. rsc.orgrsc.org A similar photo-induced electron transfer mechanism could be envisioned for this compound.

Furthermore, the pyridine ring can participate in reactions involving dipolar intermediates. A novel pyridine-catalyzed reaction of dimethyl acetylenedicarboxylate with aldehydes proceeds through a 1,4-dipolar intermediate, which then reacts with the aldehyde. organic-chemistry.orgnih.gov The electronic nature of the substituent at the 4-position of the pyridine ring would be expected to influence the stability and reactivity of such an intermediate.

A summary of potential mechanistic steps involving this compound, based on related systems, is provided below.

Reaction TypeKey Mechanistic Steps (Hypothesized)
Electrophilic Addition 1. Nucleophilic attack of the thioamide sulfur on the electrophile. 2. Formation of a thioiminium intermediate. 3. Subsequent reaction (e.g., cyclization, rearrangement).
Nucleophilic Substitution 1. Nucleophilic attack at the thiocarbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Elimination of a leaving group.
Photocatalytic Oxidation 1. Photo-induced electron transfer to form a radical cation. 2. Dimerization or intramolecular reaction of the radical. 3. Subsequent cyclization and aromatization.
Pyridine-Catalyzed Reactions 1. Nucleophilic attack of the pyridine nitrogen on an electrophile. 2. Formation of a pyridinium ylide or dipolar intermediate. 3. Reaction with a second substrate.

This table presents hypothesized mechanistic pathways based on the reactivity of analogous compounds and requires experimental confirmation for this compound.

Coordination Chemistry of N,n Dimethyl 4 Pyridinecarbothioamide

Ligand Characterization and Donor Atom Preferences

N,N-dimethyl-4-pyridinecarbothioamide possesses two primary donor atoms that dictate its coordination behavior: the sulfur atom of the thioamide group and the nitrogen atom of the pyridine (B92270) ring. The interplay between these sites allows for multiple binding modes. The ligand is a derivative of pyridine-2-carboxamides, which are known to be versatile polydentate ligands.

Thioamide Sulfur as a Primary Coordination Site

The thioamide group (-C(S)N(CH₃)₂) is a crucial functional group in the coordination of this compound to metal ions. The sulfur atom, being a soft donor, exhibits a strong affinity for soft and borderline metal ions. In many complexes, the sulfur atom acts as the primary coordination site. This is consistent with the behavior of related thioamide and thiosemicarbazone ligands, where the thione sulfur atom is a well-established donor. nih.govresearchgate.net Coordination through the sulfur atom is often confirmed by spectroscopic methods, such as infrared (IR) spectroscopy, where a shift in the ν(C=S) stretching frequency is observed upon complexation.

Pyridine Nitrogen as a Coordination Site

The nitrogen atom of the pyridine ring provides a second key coordination site. As a harder donor than the thioamide sulfur, the pyridine nitrogen can coordinate to a wide range of metal ions. wikipedia.org Its involvement in coordination is typically evidenced by shifts in the characteristic vibrational bands of the pyridine ring in IR spectra and by changes in the chemical shifts of the pyridine protons in ¹H NMR spectra. chemicalpapers.com The coordination of the pyridine nitrogen is a common feature in numerous transition metal complexes involving pyridine-based ligands. wikipedia.orgnih.gov In many reported structures of related ligands, the metal ion is bound to the nitrogen atom of the pyridine ring. nih.govmdpi.com

Examination of Denticity and Chelation Modes (e.g., N,S-bidentate)

This compound can function as either a monodentate or a bidentate ligand. When acting as a monodentate ligand, it typically coordinates through either the thioamide sulfur or the pyridine nitrogen. However, the spatial arrangement of the donor atoms allows for the formation of a stable chelate ring when it acts as a bidentate ligand, coordinating simultaneously through both the pyridine nitrogen and the thioamide sulfur (N,S-bidentate chelation). This N,S-bidentate mode is common for analogous pyridine-2-carbothioamide (B155194) ligands. mdpi.com The ability to form such chelates enhances the stability of the resulting metal complexes. The ligand can also act as a bridging ligand, linking two metal centers, which can lead to the formation of polynuclear species. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is generally achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be mononuclear or polynuclear, depending on the reaction conditions and the metal-to-ligand ratio.

Coordination with Transition Metals (e.g., Ru(II), Os(II), Pd(II), Ni(II), Co(II), Cu(II), Mn(II), Cd(II))

This compound forms stable complexes with a variety of transition metals.

Ruthenium(II) and Osmium(II): Ruthenium(II) and Osmium(II) complexes with related pyridine-2-carbothioamide ligands have been synthesized, often starting from dimeric precursors like [Ru(cymene)Cl₂]₂. mdpi.com These "piano-stool" geometry complexes typically feature the thioamide ligand acting in an N,S-bidentate fashion. mdpi.comnih.gov Characterization is performed using techniques like NMR, mass spectrometry, and elemental analysis. mdpi.com

Palladium(II): Palladium(II) readily forms complexes with pyridine-based ligands. nih.gov Synthesis often involves reacting the ligand with a Pd(II) salt such as PdCl₂(COD) or Na₂PdCl₄. mdpi.comorientjchem.org The resulting complexes are often square-planar. mdpi.commdpi.com Depending on the stoichiometry, both bis(ligand) and mono(ligand) complexes can be formed. mdpi.com

Nickel(II): Nickel(II) complexes with related N,N-diethylpyridine-2-carboxamide have been prepared by mixing ethanolic solutions of nickel salts and the ligand. These complexes often exhibit distorted octahedral geometries. Spectroscopic and magnetic moment data are key to their characterization. documentsdelivered.com

Cobalt(II): Cobalt(II) complexes with similar pyridine-based ligands have been synthesized from Co(II) salts like Co(NCS)₂. nih.govnih.gov The resulting structures can vary, with coordination geometries including octahedral and trigonal-bipyramidal. nih.govresearchgate.net

Copper(II): Copper(II) complexes with pyridine carboxamide and thioamide ligands are well-documented. rsc.orgnih.gov Syntheses often involve the reaction of a Cu(II) salt, like copper(II) acetate, with the ligand. rsc.org These complexes can feature various coordination numbers and geometries, including square planar and distorted square pyramidal. nih.gov

Manganese(II) and Cadmium(II): Both Mn(II) and Cd(II) form complexes with related pyridine-dicarboxamide ligands. For instance, a Mn(II) complex with the formula [Mn(SO₄)(C₁₇H₁₃N₅O₂)(H₂O)₄]·2H₂O has been characterized, showing a distorted octahedral geometry where the ligand coordinates through a pyridine nitrogen. nih.gov Cadmium(II) complexes with similar ligands, such as [Cd(H₂O)₄(H₂L¹)₂]·SO₄·4H₂O, also adopt octahedral geometries. nih.gov Other cadmium complexes with related thiosemicarbazone ligands show the metal coordinated to the pyridine nitrogen and thioamide sulfur. researchgate.net

Table 1: Examples of Transition Metal Complexes with Related Pyridine Thioamide/Carboxamide Ligands

Metal Ion Example Complex Formula Geometry Reference(s)
Ru(II) [Ru(cymene)Cl(N,S-ligand)] Piano-stool mdpi.com
Pd(II) [Pd{Ph₂PC(O)NHPh-κP}₂Cl₂] Square-planar mdpi.com
Ni(II) [Ni(PDEA)₂X₂]·nH₂O Distorted Octahedral
Co(II) [Co(NCS)₂(C₆H₇NO)₄] Octahedral nih.gov
Cu(II) [Cu₃(L⁷)₂(py)₂][ClO₄]₂ Trinuclear rsc.org
Mn(II) [Mn(SO₄)(H₂L¹)(H₂O)₄]·2H₂O Distorted Octahedral nih.gov
Cd(II) [CdCl₂(C₁₅H₁₆N₄S)] Monoclinic researchgate.net

Note: Ligands in the table are analogs of this compound.

Formation of Mononuclear and Polynuclear Species

The versatility of this compound as a ligand allows for the formation of both simple mononuclear complexes and more complex polynuclear structures.

Mononuclear Complexes: In a typical mononuclear complex, one or more ligand molecules coordinate to a single central metal ion. This is often achieved when the ligand acts as a bidentate N,S-chelator. Examples include the previously mentioned piano-stool Ru(II) complexes and square-planar Pd(II) complexes. mdpi.commdpi.com

Polynuclear Complexes: Polynuclear species, containing two or more metal centers, can form when the this compound ligand acts as a bridge between metal ions. For example, the pyridine nitrogen could coordinate to one metal center while the thioamide sulfur coordinates to another. Research on related pyridine dicarboxamide ligands has shown their ability to form di-, tri-, and even tetranuclear copper(II) complexes. rsc.org In these structures, the deprotonated amide groups and pyridine nitrogens bridge multiple copper centers, sometimes in conjunction with other bridging ligands like acetate. rsc.org The formation of dinuclear copper and zinc complexes has also been observed with peptide ligands containing multiple histidine binding sites, which is analogous to the multiple donor sites in the ligand of interest. nih.gov

Structural Analysis of Coordination Compounds

The three-dimensional arrangement of atoms in coordination compounds of this compound is crucial for understanding their physical and chemical properties. X-ray crystallography is the definitive technique for elucidating these structures, providing precise information on coordination geometries, bond lengths, and bond angles.

Determination of Coordination Geometries and Bond Lengths/Angles

The coordination geometry around a central metal ion in complexes with this compound is dictated by several factors, including the size and oxidation state of the metal ion, the nature of other coordinating ligands, and the steric and electronic properties of the this compound ligand itself. This ligand typically acts as a monodentate or bidentate ligand, coordinating through the pyridine nitrogen atom and the thioamide sulfur atom.

When coordinating to a metal center, the this compound ligand influences the resulting geometry. For instance, in analogous pyridine-containing complexes, square planar, tetrahedral, and octahedral geometries are commonly observed. In square planar complexes, the metal-ligand bond angles are typically close to 90° and 180°. For example, in some four-coordinate nickel(II) and copper(II) complexes with related ligands, a square-planar geometry is adopted. nih.gov In contrast, tetrahedral geometries exhibit bond angles around the metal center of approximately 109.5°.

Octahedral geometries are prevalent for six-coordinate metal ions. In such complexes, the this compound ligand can occupy one or more coordination sites, with the remaining sites filled by other ligands or solvent molecules. The bond angles in a perfect octahedron are 90° and 180°, though distortions are common due to factors like the Jahn-Teller effect or steric hindrance from bulky ligands. For instance, cobalt(II) complexes with 4-methylpyridine (B42270) N-oxide can exhibit slightly distorted octahedral geometries. lehigh.edu

The bond lengths between the metal ion and the donor atoms of the this compound ligand are indicative of the strength of the coordination bond. Generally, stronger bonds are shorter. The metal-nitrogen (M-N) and metal-sulfur (M-S) bond lengths will vary depending on the metal ion. For example, in a hexameric magnesium 4-pyridyl complex, the Mg-N bond length was found to be 2.1138(12) Å. nih.gov In copper(II) complexes with related pyridine-based macrocycles, the Cu-N(pyridine) bond lengths are also influenced by the electronic properties of the pyridine ring. sciepub.com

Below is an illustrative table of typical coordination geometries and bond parameters that could be expected for this compound complexes, based on data from analogous compounds.

Metal IonCoordination NumberGeometryTypical M-N (Pyridine) Bond Length (Å)Typical M-S (Thioamide) Bond Length (Å)
Cu(II)4Square Planar1.95 - 2.052.20 - 2.30
Ni(II)4Square Planar1.90 - 2.002.15 - 2.25
Zn(II)4Tetrahedral2.00 - 2.102.30 - 2.40
Co(II)6Octahedral2.10 - 2.202.40 - 2.50
Fe(III)6Octahedral2.05 - 2.152.35 - 2.45

Note: The data in this table is illustrative and based on structurally similar pyridine and thioamide complexes. Actual values for this compound complexes may vary.

Impact of Ligand Stereochemistry on Complex Architecture

The steric bulk of the N,N-dimethyl groups can impose constraints on the packing of ligands around a metal center. This steric hindrance can affect the coordination number of the metal ion and the geometry of the complex. In sterically crowded environments, lower coordination numbers may be favored. acs.org For example, the presence of bulky substituents on a pyridine ring can lead to distortions from ideal geometries.

Furthermore, the relative orientation of the pyridine and thioamide groups can dictate whether the ligand acts as a bridging unit between two metal centers or as a chelating ligand to a single metal center. This flexibility can lead to the formation of polynuclear complexes or coordination polymers with diverse and intricate architectures.

Supramolecular Assembly and Extended Network Formation in Metal Complexes

Beyond the primary coordination sphere, metal complexes of this compound can engage in non-covalent interactions to form supramolecular assemblies and extended networks. These interactions include hydrogen bonding, π-π stacking, and van der Waals forces.

Hydrogen bonding can occur if the complex contains suitable donor and acceptor groups. For example, if co-ligands with N-H or O-H groups are present, they can form hydrogen bonds with the pyridine nitrogen or the thioamide sulfur atom of a neighboring complex. In the crystal structure of a copper(II) complex with 4-aminopyridine, hydrogen bonding plays a significant role in the formation of the extended network. researchgate.net

The combination of coordination bonds and supramolecular interactions can lead to the formation of one-, two-, or three-dimensional coordination polymers. The structure of these extended networks is highly dependent on the coordination preferences of the metal ion and the conformational flexibility of the this compound ligand. The resulting materials can exhibit interesting properties, such as porosity or specific host-guest chemistry.

Electrochemical Properties of this compound Metal Complexes

The electrochemical behavior of metal complexes of this compound is of significant interest as it provides insights into their electronic structure and potential applications in areas such as catalysis and materials science. Cyclic voltammetry is a key technique used to probe the redox properties of these compounds.

Ligand-Based Redox Processes

The this compound ligand itself can be redox-active. The pyridine ring, being an electron-deficient aromatic system, can undergo reduction at negative potentials. The presence of the electron-donating dimethylamino group and the electron-withdrawing carbothioamide group will influence the exact potential at which this reduction occurs. In many pyridine-containing ligands, the reduction is a one-electron process leading to the formation of a radical anion. nih.gov

In some cases, the ligand can be "non-innocent," meaning it actively participates in the redox chemistry of the complex, making it difficult to assign formal oxidation states to the metal and the ligand. For some nickel complexes with terpyridine ligands, it has been suggested that the unpaired electron in a formally Ni(I) species resides heavily on the ligand, describing the complex as a Ni(II) center bound to a reduced terpyridine ligand radical anion. lehigh.edu This highlights the potential for ligand-centered redox activity in this compound complexes.

Metal-Based Redox Processes

The central metal ion in a complex of this compound is typically the primary site for redox activity. The potential at which the metal-based redox processes occur is highly dependent on the coordination environment provided by the ligands. The this compound ligand, through its sigma-donating and pi-accepting capabilities, modulates the electron density at the metal center, thereby influencing its redox potentials.

For example, in copper complexes, the Cu(II)/Cu(I) and Cu(II)/Cu(III) redox couples are often accessible. The potential for the Cu(II)/Cu(I) reduction is influenced by the geometry of the complex and the donor atoms of the ligand. A more electron-donating ligand set will generally make the reduction of the metal center more difficult (i.e., occur at a more negative potential). For copper complexes with pyridine-based macrocycles, hydroxylation of the pyridine ring was found to alter the Lewis acidity of the metal center and systematically shift the redox potentials. nih.gov

Similarly, for other transition metals like ruthenium, iron, and cobalt, multiple oxidation states can be accessed electrochemically. For instance, ruthenium complexes can exhibit Ru(II)/Ru(III) and Ru(III)/Ru(IV) redox couples. The stability of these different oxidation states is directly tied to the nature of the coordinating ligands. nih.govnih.gov

An illustrative table of expected metal-based redox processes for this compound complexes is provided below, based on data for analogous pyridine-containing systems.

Metal IonRedox CoupleTypical Potential Range (V vs. Ag/AgCl)Reversibility
Cu(II)Cu(II) / Cu(I)-0.2 to -0.8Often quasi-reversible
Ni(II)Ni(II) / Ni(I)-0.5 to -1.2Varies
Co(II)Co(II) / Co(III)+0.4 to +1.0Often reversible
Fe(II)Fe(II) / Fe(III)+0.2 to +0.8Often reversible
Ru(II)Ru(II) / Ru(III)+0.5 to +1.2Often reversible

Note: The data in this table is illustrative and based on general observations for metal complexes with pyridine-based ligands. The actual potentials and reversibility for this compound complexes will depend on the specific complex and experimental conditions.

Despite a comprehensive search for scientific literature, no specific research articles, detailed experimental data, or thermodynamic and kinetic parameters concerning the stability and reactivity of metal complexes of This compound in various solvents could be located. The existing body of published research accessible through available search tools does not appear to cover the coordination chemistry of this specific compound in the detail required to generate the requested article.

General principles of coordination chemistry suggest that the stability and reactivity of complexes involving this ligand would be influenced by factors such as the nature of the metal ion, the solvent's polarity and coordinating ability, and the steric and electronic properties of the this compound ligand itself. However, without specific studies, any discussion would be purely speculative and would not meet the requirement for scientifically accurate content based on detailed research findings.

Therefore, the section on the "Stability and Reactivity of Complexes in Different Solvents" for this compound cannot be provided at this time due to the absence of relevant scientific data in the public domain.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It would be the primary method for a thorough theoretical investigation of N,N-dimethyl-4-pyridinecarbothioamide.

Geometry Optimization and Electronic Structure Analysis

A foundational step in any computational study is the optimization of the molecule's geometry. rsc.org This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. researchgate.net For this compound, this would involve calculating key bond lengths, bond angles, and dihedral angles. nih.gov Such data provides a clear picture of the molecule's shape and steric features. The electronic structure, describing the distribution of electrons within the molecule, would also be determined, offering insights into its polarity and reactivity.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier orbitals. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for understanding a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap generally suggests that a molecule is more reactive. Analysis of the spatial distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

Prediction and Interpretation of Spectroscopic Properties (e.g., UV-Vis, NMR, IR)

DFT methods can be used to predict various spectroscopic properties. Time-Dependent DFT (TD-DFT) is employed to simulate UV-Vis absorption spectra, predicting the wavelengths of maximum absorption (λmax) which correspond to electronic transitions within the molecule. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are highly sensitive to the chemical environment of each nucleus. Furthermore, DFT can compute vibrational frequencies, which aids in the assignment of peaks in an experimental Infrared (IR) spectrum. researchgate.net

Elucidation of Reaction Mechanisms and Determination of Activation Barriers

DFT is a powerful tool for mapping out the pathways of chemical reactions. By locating transition state structures and calculating their energies, it is possible to determine the activation barriers for a given reaction. This information is crucial for understanding reaction kinetics and predicting the feasibility of chemical transformations involving this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. This method allows for the quantification of charge transfer interactions and hyperconjugative effects within the molecule, offering a deeper understanding of bonding and stability.

Advanced Computational Modeling Techniques for Supramolecular Interactions

The study of how molecules interact with each other to form larger assemblies is the realm of supramolecular chemistry. Advanced computational techniques can model these non-covalent interactions, such as hydrogen bonding and π-π stacking. For this compound, these models could predict how it might self-assemble or interact with other molecules, which is crucial for understanding its behavior in condensed phases and its potential for crystal engineering.

Despite the clear value and established nature of these computational methods, specific data for this compound remains absent from the surveyed literature. The generation of such data would require dedicated research employing the theoretical frameworks outlined above.

Applications in Advanced Materials and Catalysis

Role as Ligands in Homogeneous and Heterogeneous Catalysis

The pyridine (B92270) ring is a well-established functional group for the formation of metal complexes used in catalysis. Pyridine-based ligands are integral to a wide array of catalytic transformations due to their ability to tune the electronic and steric properties of a metal center. While extensive research exists on various pyridine-containing ligands in both homogeneous and heterogeneous catalysis, specific studies detailing the use of N,N-dimethyl-4-pyridinecarbothioamide as a ligand are not prominently featured in the available literature.

The presence of the thioamide group in conjunction with the pyridine nitrogen could allow for the formation of bidentate or bridging coordination complexes with metal ions. The sulfur atom of the thioamide is a soft donor and could exhibit a strong affinity for soft metal ions, potentially leading to catalysts with unique activities and selectivities. However, without specific research data, its role remains speculative.

Integration into Functional Materials

The incorporation of specific molecular building blocks into larger systems to create functional materials is a cornerstone of modern materials science. The properties of this compound suggest its potential as a component in such materials.

Chemical sensors often rely on the specific interaction of an analyte with a receptor molecule, leading to a measurable signal. The pyridine and thioamide groups of this compound could potentially serve as binding sites for various analytes, including metal ions. The thioamide group, in particular, with its sulfur and nitrogen atoms, could chelate with heavy metal ions.

While there is extensive research on fluorescent and colorimetric sensors for analytes, specific examples employing this compound are not readily found. The development of a sensor would require demonstrating a selective and measurable response (e.g., a change in fluorescence or absorbance) upon binding of a target analyte.

Organic molecules with suitable electronic properties are at the heart of various optoelectronic devices, including dye-sensitized solar cells (DSSCs). In a DSSC, a photosensitizer absorbs light and injects an electron into a semiconductor, initiating the generation of a photocurrent. Pyridine-containing compounds are frequently used as ancillary ligands in ruthenium-based dyes or as components of purely organic dyes.

The this compound molecule contains both an electron-donating dimethylamino group and an electron-withdrawing pyridine ring, which are common features in donor-π-acceptor (D-π-A) dyes. However, detailed studies on its synthesis and performance as a photosensitizer in solar cells are not available in the current body of literature. The efficiency of such a dye would depend on its absorption spectrum, energy levels (HOMO/LUMO), and its ability to effectively inject electrons into the semiconductor and be regenerated by the electrolyte.

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions. The pyridine ring is a versatile component in supramolecular chemistry, capable of forming hydrogen bonds and coordinating to metal ions to direct the assembly of intricate architectures. The thioamide group can also participate in strong hydrogen bonding.

The combination of these features in this compound makes it a candidate for the construction of supramolecular assemblies such as coordination polymers, metal-organic frameworks (MOFs), and hydrogen-bonded networks. However, specific examples of supramolecular structures self-assembled from this compound are not documented in the available scientific reports.

This compound as a Synthetic Intermediate

Pyridine derivatives are crucial intermediates in the synthesis of a vast range of compounds, including pharmaceuticals, agrochemicals, and other functional molecules. The thioamide functionality is also a versatile group that can be converted into other functional groups.

Theoretically, this compound could serve as a precursor for the synthesis of more complex heterocyclic systems or other functionalized pyridine derivatives. For instance, the thioamide group could be a handle for various chemical transformations. Despite this potential, there is a lack of specific published research that utilizes this compound as a key intermediate in synthetic pathways.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

While classical methods for thioamide synthesis, such as the reaction of amides with Lawesson's reagent or P₄S₁₀, are established, future research must focus on developing more efficient, sustainable, and versatile synthetic protocols for N,N-dimethyl-4-pyridinecarbothioamide. The drive is toward methodologies that offer higher yields, milder reaction conditions, and greater functional group tolerance, moving away from stoichiometric, odoriferous sulfur-transfer reagents.

Promising future strategies include:

Catalytic Thionation: Investigating transition-metal or organocatalytic systems that can mediate the thionation of N,N-dimethylisonicotinamide with elemental sulfur or other less hazardous sulfur sources.

Flow Chemistry: Implementing continuous flow reactors for the synthesis, which can enhance safety, improve heat and mass transfer, and allow for precise control over reaction parameters, potentially leading to higher purity and yield.

Photochemical Synthesis: Exploring light-mediated reactions, such as the photo-dependent ligation of acylsilanes with amines and elemental sulfur, could offer a switchable and mild route to either the amide or the thioamide, providing exceptional control over the final product. researchgate.net

Sustainable Approaches: A significant future direction involves utilizing industrial waste products. For instance, developing catalytic systems that enable the nucleophilic addition of hydrogen sulfide (B99878) (H₂S) to a suitable pyridine (B92270) nitrile precursor would represent a major advance in green chemistry. researchgate.net

Table 1: Comparison of Potential Future Synthetic Routes

Synthetic Strategy Key Reagents/Conditions Potential Advantages Research Focus
Catalytic Thionation N,N-dimethylisonicotinamide, S₈, Catalyst (e.g., Ru, Rh) Atom economy, avoidance of harsh reagents, potential for asymmetric synthesis. Catalyst design and screening; optimization of reaction conditions.
Flow Chemistry Pumped reagents, heated microreactor Enhanced safety, scalability, improved yield and purity, rapid optimization. Reactor design, optimization of flow rates, temperature, and residence time.
Photochemical Ligation Pyridine-4-acylsilane, dimethylamine, S₈, light source Mild conditions, high functional group tolerance, "on/off" reaction control. researchgate.net Mechanistic studies, substrate scope exploration, wavelength optimization.

| Green H₂S Utilization | 4-Cyanopyridine, H₂S, N-doped carbon catalyst | Use of industrial waste, mild conditions, high selectivity. researchgate.net | Catalyst development, understanding reaction mechanism on catalyst surface. |

Exploration of Unprecedented Reactivity Patterns

The electronic interplay between the electron-withdrawing pyridine ring and the polarizable thioamide group suggests that this compound may exhibit unique reactivity. Future research should aim to uncover and harness these latent patterns.

Key areas for exploration include:

Photochemical Isomerization and Cycloaddition: The pyridine moiety is known to undergo photochemical valence isomerization. nih.gov Investigating the photochemical behavior of this compound could reveal novel reaction pathways. For example, irradiation of related pyridine-4-thiones in the presence of alkenes leads to cycloaddition products. rsc.org Similar studies could yield new heterocyclic scaffolds.

Electrochemical Behavior: Systematic cyclic voltammetry studies could map the redox potentials of the molecule, identifying its capacity to act as an electron acceptor or donor. This could lead to its use in electro-organic synthesis or as a redox-active ligand in metal complexes.

Umpolung Strategies: Research into reversing the inherent electrophilicity of the thiocarbonyl carbon could open new synthetic avenues. Photo-dependent umpolung has been demonstrated for related systems, where photoexcitation leads to nucleophilic character. researchgate.net Applying this concept could enable previously inaccessible bond formations.

Design and Synthesis of New Coordination Architectures with Tunable Properties

The presence of the pyridine nitrogen and the thioamide sulfur atoms provides N,S-bidentate chelating capabilities, making this compound an attractive ligand for coordination chemistry. Future work should focus on designing and synthesizing novel coordination compounds and polymers with specific, tunable properties.

Prospective research includes:

Metal-Organic Frameworks (MOFs): The rigid pyridine backbone and the defined coordination vector of the thioamide group make this ligand a candidate for constructing robust MOFs. Research should target the synthesis of MOFs with group IV metals (like Zr, Hf) or other transition metals, aiming for high porosity, thermal stability, and catalytic activity. nih.gov The use of green solvents like Cyrene in MOF synthesis could also be explored. york.ac.uk

Spin-Crossover (SCO) Complexes: Thioamide and pyridine-containing ligands are known to be effective in stabilizing spin-crossover behavior in first-row transition metal complexes (e.g., Fe(II)). Synthesizing complexes of this compound with iron and other metals could lead to new switchable magnetic materials.

Luminescent Materials: Coordination to heavy metal ions such as Re(I), Ru(II), or Ir(III) could produce phosphorescent materials. core.ac.uk Research would focus on tuning the emission wavelength and quantum yield by modifying the ligand or the metal center for applications in OLEDs and chemical sensing. The sterically demanding nature of the dimethylamino group could influence coordination geometry and photophysical properties in a predictable manner. nih.gov

Table 2: Potential Coordination Architectures and Target Properties

Metal Ion Family Potential Architecture Target Property Rationale/Guiding Principle
Group IV (Zr⁴⁺, Hf⁴⁺) Metal-Organic Frameworks (MOFs) Catalysis, Gas Storage Hard Lewis acids forming strong bonds with N,O/S donors. nih.gov
First-Row Transition Metals (Fe²⁺, Co²⁺) Mononuclear Complexes, Coordination Polymers Spin-Crossover (SCO), Magnetism Ligand field strength is suitable for inducing spin-state switching.
Second/Third-Row Transition Metals (Ru²⁺, Re⁺, Ir³⁺) Octahedral Complexes Luminescence, Photoredox Catalysis Strong spin-orbit coupling leads to phosphorescence; tunable redox potentials. core.ac.uk

| Lanthanides (Eu³⁺, Tb³⁺) | Coordination Polymers | Antenna-to-Metal Energy Transfer | The ligand can act as an "antenna," absorbing light and transferring energy to the metal ion. |

Advanced Computational Strategies for Predicting Reactivity and Properties

To guide and accelerate experimental discovery, advanced computational modeling is indispensable. Future research should leverage sophisticated theoretical methods to build a deep, predictive understanding of this compound.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to model ground-state properties, including conformational preferences, vibrational frequencies, and electronic structure. researchgate.net This can help predict the most stable geometries of its metal complexes and rationalize observed reactivity.

Time-Dependent DFT (TD-DFT): To explore the photochemical potential, TD-DFT calculations can predict electronic absorption spectra and model excited-state potential energy surfaces, identifying likely photochemical reaction pathways and predicting the properties of luminescent complexes. frontiersin.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule and its assemblies (e.g., in MOFs or in solution), providing insights into structural dynamics, guest-host interactions in porous materials, and conformational flexibility.

Table 3: Application of Computational Methods

Computational Method Property to Predict Scientific Goal
DFT Conformational energies, bond strengths, reaction barriers, NMR shifts. Guide synthetic efforts, rationalize reactivity, predict coordination geometries. researchgate.net
TD-DFT UV-Vis absorption spectra, excited state energies, phosphorescence lifetimes. Design photosensitizers and luminescent materials, understand photochemical reactions. frontiersin.orgnih.gov
RRKM/Master Equation Simulations Reaction rate constants (k) under various conditions. Predict formation kinetics in complex environments (e.g., astrochemistry, flow synthesis). frontiersin.orgnih.govnih.gov

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds (e.g., M-S, M-N). | Characterize the strength and nature of coordinative bonds in metal complexes. |

Potential in Emerging Areas of Inorganic and Organic Chemistry

Building on the foundations of synthesis, reactivity, and coordination, future research on this compound can make significant contributions to several cutting-edge fields.

Sustainable Chemistry: As mentioned, developing synthetic routes that use green solvents or convert waste products like H₂S into valuable thioamides is a key goal. researchgate.netyork.ac.uk Furthermore, its complexes could be designed as recyclable catalysts for green chemical transformations.

Photochemistry and Photoredox Catalysis: The predicted redox and photochemical activity suggests potential applications as a novel photosensitizer or as a redox-active ligand that can modulate the catalytic activity of a metal center upon irradiation. Exploring its role in light-driven C-H functionalization or polymerization reactions is a promising avenue.

Materials Science: The ability to form ordered structures through coordination chemistry opens the door to new functional materials. rsc.org Research into this compound-based MOFs for carbon capture, coordination polymers for chemical sensing (detecting volatile organic compounds through luminescence changes), and crystalline solids with unique electronic or mechanical properties are all compelling future directions.

By systematically pursuing these interconnected research avenues, the scientific community can transform this compound from a simple chemical entity into a versatile building block for advanced applications across the chemical sciences.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of N,N-dimethyl-4-pyridinecarbothioamide?

  • Methodological Answer : Synthesis optimization should focus on reaction stoichiometry, solvent selection, and temperature control. For example, using polar aprotic solvents (e.g., DMF) under inert atmospheres can minimize side reactions. Monitoring reaction progress via TLC or HPLC (≥98% purity thresholds) ensures intermediate stability . Adjusting the molar ratio of reactants (e.g., pyridine precursors to thiocarbamoylating agents) in a stepwise manner improves yield, as demonstrated in analogous piperidinecarboxamide syntheses .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the thiocarboxamide group (δ ~160-170 ppm for thiocarbonyl 13C^{13}C) and pyridine ring protons (δ 7.5-8.5 ppm) .
  • FT-IR : Identify characteristic C=S (1050-1250 cm1^{-1}) and N-H (if present) stretches .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions often arise from tautomerism or crystal packing effects. For example, thiocarboxamide ligands may exhibit keto-enol tautomerism, altering NMR/IR signals. To address this:

  • Perform variable-temperature NMR to detect dynamic equilibria .
  • Compare experimental data with computational simulations (DFT for optimized geometries) .
  • Use X-ray crystallography (as in and ) to unambiguously resolve bond lengths and angles, especially for the thiocarbonyl moiety .

Q. What strategies are effective in studying the coordination chemistry of this compound with transition metals?

  • Methodological Answer :

  • Synthesis of Complexes : React the ligand with metal salts (e.g., Cu2+^{2+}, Ni2+^{2+}) in ethanol/water mixtures under reflux. Monitor pH to avoid hydrolysis .
  • Characterization :
  • Single-crystal XRD to determine binding modes (e.g., monodentate vs. bidentate) .
  • UV-Vis and EPR spectroscopy to assess electronic transitions and metal-ligand charge transfer .
  • Stability Studies : Use cyclic voltammetry to evaluate redox behavior in coordination complexes .

Q. What precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of fine particles .
  • Storage : Keep in airtight containers under nitrogen to prevent oxidation or moisture absorption .

Data-Driven Insights

  • Structural Analysis : X-ray crystallography (e.g., CCDC 2035503 in ) reveals hydrogen-bonding networks and supramolecular interactions critical for understanding solid-state behavior .
  • Thermal Stability : TGA/DSC studies (as in ) can determine decomposition temperatures, guiding storage and handling protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.